molecular formula C16H22O4 B8665176 3-Hex-3-enyl-4,5-dimethoxybenzoic acid methyl ester CAS No. 647855-07-0

3-Hex-3-enyl-4,5-dimethoxybenzoic acid methyl ester

Cat. No. B8665176
M. Wt: 278.34 g/mol
InChI Key: RFKDZKDZFOKGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691843B2

Procedure details

3-Hex-3-enyl-4,5-dimethoxybenzoic acid methyl ester was prepared from 3,4-dimethoxy-5-(3-oxopropyl)benzoic acid methyl ester and propyltriphenylphosphonium bromide by following Method J. The crude product was purified by flash column chromatography on silica gel using 20% EtOAc in hexanes as an eluent to furnish 3-hex-3-enyl-4,5-dimethoxybenzoic acid methyl ester in 63% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH:12]=O)[C:7]([O:14][CH3:15])=[C:6]([O:16][CH3:17])[CH:5]=1.[Br-].[CH2:20]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:21][CH3:22]>>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:5]=[C:6]([O:16][CH3:17])[C:7]([O:14][CH3:15])=[C:8]([CH2:10][CH2:11][CH:12]=[CH:20][CH2:21][CH3:22])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)CCC=O)OC)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(CC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel using 20% EtOAc in hexanes as an eluent

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)OC)OC)CCC=CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.